4-(4-Acetylbenzoyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(4-acetylbenzoyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)11-2-4-12(5-3-11)14(18)16-6-7-19-9-13(16)8-15/h2-5,13H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNSJDWHMTQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Acetylbenzoyl)morpholine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 228.25 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
- Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, leading to inhibited proliferation.
- Antimicrobial Mechanism: The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or function.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor growth inhibition rate of approximately 60% over four weeks.
Case Study 2: Antimicrobial Effects in Clinical Isolates
In a clinical setting, isolates from patients with bacterial infections were treated with varying concentrations of the compound. Results indicated a notable reduction in bacterial load, particularly in cases resistant to standard antibiotics, thus highlighting its potential as an adjunctive therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
